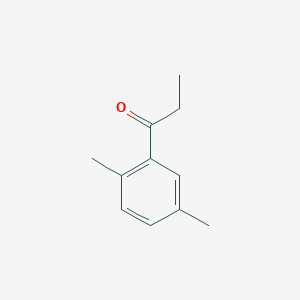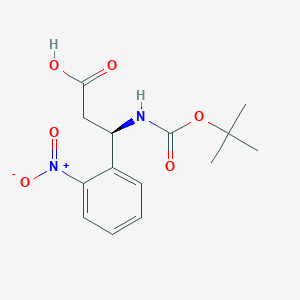
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H18N2O6 . It has a molecular weight of 310.30 .Chemical Reactions Analysis
This compound is likely to be involved in various organic reactions due to its structure. For instance, boronic esters, which are similar to this compound, have been used in a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of neuroexcitants, demonstrating its utility in producing chiral compounds with high enantiomeric excess (Pajouhesh et al., 2000).
Key Intermediate in Vitamin Synthesis
- It serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle for catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Molecular Structure Analysis
- The compound has been used in studies analyzing its molecular and crystal structure, particularly focusing on the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).
Asymmetric Hydrogenation of Enamines
- Application in the preparation of beta-amino acid pharmacophore through asymmetric hydrogenation of enamine ester (Kubryk & Hansen, 2006).
Protecting Group in Peptide Synthesis
- Its role as a protecting group in peptide synthesis, especially demonstrating its resistance to acidic conditions and utility in specific activation for peptide bond formation (Matsueda & Walter, 2009).
Synthesis of Unsaturated β-amino Acid Derivatives
- Used in the synthesis of unsaturated β-amino acid derivatives, illustrating its versatility in creating complex amino acid structures (Davies et al., 1997).
N-tert-Butoxycarbonylation of Amines
- In the N-tert-butoxycarbonylation of amines, it acts as an efficient catalyst, highlighting its role in the synthesis of chemoselectively protected amino derivatives (Heydari et al., 2007).
Synthesis of Dipeptide Analogs
- Utilized in the synthesis of dipeptide analogs, particularly for creating compounds with non-proteinogenic amino acids (Schutkowski et al., 2009).
Synthesis of Copolymers
- Applied in the copolymerization of chiral amino acid-based acetylenes, displaying its use in creating materials with unique chiroptical properties (Gao et al., 2003).
Polyacetylene Properties
- Used in studying the properties of amino acid-based polyacetylenes, contributing to the understanding of polymer chemistry and material science (Gao et al., 2003).
Metabolic Studies in Anaerobic Archaeon
- Analyzed for its role in the metabolic processes of thermophilic sulfur-dependent anaerobic archaeon, contributing to microbiological research (Rimbault et al., 1993).
Amino Acid-Derived Polymer Studies
- Investigated for the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, adding to the field of polymer science (Qu et al., 2009).
Anti-Microbial Activity of Derivatives
- Studied for the synthesis and evaluation of its derivatives' anti-microbial activity, showcasing its potential in pharmaceutical applications (Pund et al., 2020).
Enantioselective Alkylation in Synthesis
- Used in enantioselective alkylation for synthesizing specific amino acid derivatives, demonstrating its importance in stereocontrolled synthesis (Shirakawa et al., 2014).
Stereocontrolled Synthesis of Dipeptide Isosteres
- Facilitates the stereocontrolled synthesis of dipeptide isosteres, important in the development of peptide-based pharmaceuticals (Nadin et al., 2001).
Glutamate-Agonistic Activity Study
- Involved in the synthesis and study of glutamate-agonistic activity of its derivatives, contributing to neuropharmacology (Tamura et al., 1992).
Development of Modular Dipeptide-Analogue Ligands
- Used in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, showcasing its versatility in catalysis and stereochemistry (Pastor et al., 2003).
Propriétés
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375883 |
Source


|
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
501015-23-2 |
Source


|
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)

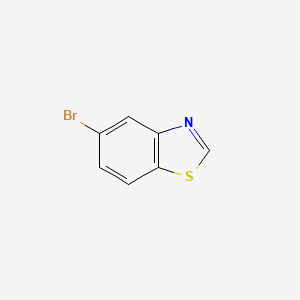
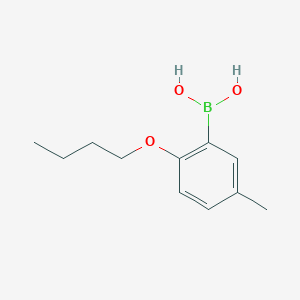

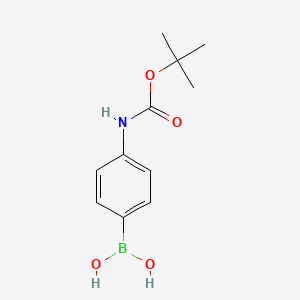
![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)
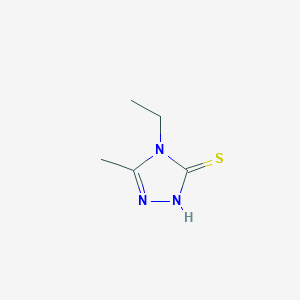
![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)

